molecular formula C12H8Cl4N2 B12807530 2,6,2',6'-Tetrachloro-benzidine

2,6,2',6'-Tetrachloro-benzidine

Cat. No.: B12807530
M. Wt: 322.0 g/mol
InChI Key: PTQLPRQTQOOTRL-UHFFFAOYSA-N
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Description

2,6,2’,6’-Tetrachloro-benzidine is an organic compound with the molecular formula C12H8Cl4N2 It is a derivative of benzidine, characterized by the presence of four chlorine atoms attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,2’,6’-Tetrachloro-benzidine can be synthesized through the reduction of 2,5-dichloronitrobenzene. The reduction process typically involves the use of zinc dust and sodium hydroxide solution. The subsequent rearrangement is carried out using sulfuric acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the preparation of 2,6,2’,6’-Tetrachloro-benzidine involves the reduction of 2,5-dichloronitrobenzene using a platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere. The tetrachloro hydrazobenzene formed is then reacted with sulfuric acid at elevated temperatures to yield the final product .

Chemical Reactions Analysis

Types of Reactions

2,6,2’,6’-Tetrachloro-benzidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form tetrachloroquinone derivatives.

    Reduction: It can be reduced to form hydrazobenzene derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Zinc dust and sodium hydroxide are commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Tetrachloroquinone derivatives.

    Reduction: Tetrachloro hydrazobenzene.

    Substitution: Various substituted benzidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6,2’,6’-Tetrachloro-benzidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,2’,6’-Tetrachloro-benzidine involves its interaction with various molecular targets. It can undergo redox reactions, forming reactive intermediates that interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6,2’,6’-Tetrachloro-benzidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C12H8Cl4N2

Molecular Weight

322.0 g/mol

IUPAC Name

4-(4-amino-2,6-dichlorophenyl)-3,5-dichloroaniline

InChI

InChI=1S/C12H8Cl4N2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4H,17-18H2

InChI Key

PTQLPRQTQOOTRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)N)Cl)Cl)N

Origin of Product

United States

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